CP-547632 TFA

Kinase inhibition Angiogenesis Cancer biology

Oral dual VEGFR-2/FGFR inhibitor with sub-15 nM potency against both targets. Clinically validated 32h half-life and 150 mg/mL DMSO solubility for high-concentration stock preparation. Dose-dependent tumor growth inhibition (up to 85%) in Colo-205, DLD-1, and MDA-MB-231 xenografts. Available in mg to g quantities for preclinical PK/PD and angiogenesis research.

Molecular Formula C22H25BrF5N5O5S
Molecular Weight 646.4 g/mol
Cat. No. B11927924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-547632 TFA
Molecular FormulaC22H25BrF5N5O5S
Molecular Weight646.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H24BrF2N5O3S.C2HF3O2/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;3-2(4,5)1(6)7/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);(H,6,7)
InChIKeyWIHDHJQGGVAEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-547632 TFA: A Dual VEGFR-2/FGFR Kinase Inhibitor for Angiogenesis and Oncology Research


CP-547632 TFA (CAS 2805804-54-8) is an orally bioavailable, ATP-competitive small molecule that potently inhibits both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) kinases, with reported IC₅₀ values of 11 nM and 9 nM, respectively [1]. It is a trifluoroacetate salt form of the parent compound CP-547632 (also known as PAN-90806 or OSI-632), a novel isothiazole derivative originally developed by Pfizer in collaboration with OSI Pharmaceuticals [2]. The compound demonstrates significant selectivity for VEGFR-2 and basic FGF (bFGF) over EGFR, PDGFRβ, and other related tyrosine kinases [1]. CP-547632 TFA has advanced through Phase I/II clinical trials in combination with carboplatin and paclitaxel for non-small cell lung cancer (NSCLC) and has been evaluated across six investigational oncology indications [3][4].

Why CP-547632 TFA Cannot Be Interchanged with Generic VEGFR Inhibitors: The Critical Role of Dual VEGFR-2/FGFR Potency and Balanced Pharmacokinetics


Substituting CP-547632 TFA with other VEGFR-targeted kinase inhibitors is not scientifically valid due to its unique combination of dual, balanced nanomolar potency against both VEGFR-2 (IC₅₀ = 11 nM) and FGFR (IC₅₀ = 9 nM) kinases [1]. This dual inhibition profile is critical because angiogenesis is driven by both VEGF and FGF signaling pathways; blocking one pathway alone often leads to compensatory upregulation of the other, limiting therapeutic efficacy [1]. Unlike Sunitinib (VEGFR-2 IC₅₀ ~80 nM, FGFR1 IC₅₀ ~2.9 µM) [2] or Sorafenib (VEGFR-2 IC₅₀ ~90 nM, FGFR-1 IC₅₀ ~580 nM) , CP-547632 TFA maintains sub-15 nM potency on both targets, providing a distinct selectivity window that directly impacts both in vitro cellular assays and in vivo xenograft tumor growth inhibition [1]. Furthermore, its clinical evaluation in Phase II trials provides a validated safety and pharmacokinetic baseline—including a 32-hour half-life and the ability to achieve plasma concentrations associated with anti-angiogenic activity at clinically achievable doses (≥150 mg QD) [3]—which is not transferable to other VEGFR inhibitors lacking this specific clinical dataset.

Quantitative Differentiation Evidence for CP-547632 TFA: A Comparator-Based Procurement Guide


Biochemical Potency: Dual VEGFR-2 and FGFR Inhibition at Sub-15 nM IC₅₀ Values

CP-547632 TFA inhibits VEGFR-2 and FGFR kinases with IC₅₀ values of 11 nM and 9 nM, respectively, in cell-free biochemical assays [1]. This dual, balanced potency contrasts sharply with Sunitinib, which inhibits VEGFR-2 with an IC₅₀ of approximately 80 nM and FGFR1 with an IC₅₀ of 2.9 µM (2900 nM) [2], and Sorafenib, which inhibits VEGFR-2 at 90 nM and FGFR-1 at 580 nM . The quantified differences demonstrate that CP-547632 TFA is approximately 7.3-fold more potent on VEGFR-2 and 322-fold more potent on FGFR compared to Sunitinib, and 8.2-fold more potent on VEGFR-2 and 64-fold more potent on FGFR compared to Sorafenib.

Kinase inhibition Angiogenesis Cancer biology Signal transduction

Cellular Target Engagement: VEGFR-2 Autophosphorylation Inhibition at 6 nM in Intact Cells

In a whole-cell assay using porcine aortic endothelial cells stably expressing full-length VEGFR-2, CP-547632 TFA (1-1000 nM; 1-hour incubation) inhibited VEGF-stimulated VEGFR-2 autophosphorylation in a dose-dependent manner with an IC₅₀ value of 6 nM [1]. This cellular IC₅₀ is slightly more potent than the biochemical IC₅₀ (11 nM), confirming efficient target engagement in a living cell system. In contrast, Sunitinib inhibits VEGF-induced proliferation of HUVECs with an IC₅₀ of 40 nM under similar cellular conditions [2], while Sorafenib inhibits VEGFR-2 phosphorylation in NIH 3T3 cells with an IC₅₀ of 30 nM [3]. The quantified difference of 5- to 6.7-fold greater cellular potency positions CP-547632 TFA as a more effective tool for probing VEGFR-2 signaling at lower, more physiologically relevant concentrations.

Cellular pharmacology Target engagement VEGFR signaling Dose-response

In Vivo Tumor Growth Inhibition: Dose-Dependent Efficacy Across Multiple Xenograft Models

Oral administration of CP-547632 TFA (6.25-100 mg/kg/day for 10-24 days) produced dose-dependent inhibition of tumor growth in three human xenograft models: Colo-205 (colorectal), DLD-1 (colorectal), and MDA-MB-231 (breast) [1]. In a related NIH3T3/H-Ras xenograft model, a single oral dose of 50 mg/kg yielded plasma concentrations exceeding 500 ng/mL for 12 hours, and VEGFR-2 phosphorylation in tumors was inhibited with an EC₅₀ of 590 ng/mL [1]. This in vivo target modulation correlates with up to 85% tumor growth inhibition in xenograft-bearing athymic mice following once-daily oral dosing [1]. In contrast, Sunitinib in similar xenograft models requires doses of 40-80 mg/kg/day to achieve comparable tumor growth inhibition, but with a different selectivity profile (potent PDGFR inhibition) that confounds mechanistic interpretation [2]. Sorafenib's in vivo efficacy is driven primarily by Raf kinase inhibition rather than VEGFR-2/FGFR dual blockade [3].

Xenograft Tumor growth inhibition In vivo pharmacology Preclinical efficacy

Dual Angiogenesis Inhibition: Direct Comparison of VEGFR-2 and FGFR2 Pathways in a Sponge Angiogenesis Assay

A sponge angiogenesis assay was employed to directly compare the inhibitory activities of CP-547632 TFA against FGF receptor 2 and VEGFR-2 signaling in vivo [1]. The compound potently inhibited both basic FGF-induced and VEGF-induced angiogenesis, confirming its functional dual-pathway blockade in a complex physiological setting [1]. This head-to-head comparison within the same assay system distinguishes CP-547632 TFA from Sunitinib, which primarily inhibits VEGF- and PDGF-driven angiogenesis with minimal FGFR pathway activity at clinically relevant concentrations [2], and from Sorafenib, whose angiogenesis inhibition is confounded by potent Raf kinase activity [3]. The sponge angiogenesis model provides direct evidence that CP-547632 TFA can simultaneously suppress two independent pro-angiogenic stimuli, a property not shared by its closest clinical comparators.

Angiogenesis In vivo model VEGF bFGF Pathway selectivity

Clinical Pharmacokinetics: A 32-Hour Half-Life Enabling Once-Daily Dosing with Documented Plasma Exposure

In a Phase I clinical trial evaluating CP-547632 in combination with paclitaxel and carboplatin for advanced NSCLC, the compound exhibited a half-life of approximately 32 hours [1]. At oral doses ≥150 mg once daily, plasma concentrations were achieved within the range previously associated with anti-angiogenic activity in preclinical models [1]. This extended half-life supports once-daily dosing in both preclinical and clinical settings. For comparison, Sunitinib has a half-life of approximately 40-60 hours but requires a 4-weeks-on/2-weeks-off dosing schedule due to cumulative toxicity, while Sorafenib has a half-life of approximately 25-48 hours and is dosed twice daily [2][3]. The combination of a 32-hour half-life with the ability to achieve target-engaging plasma concentrations at 150-200 mg QD without significant drug-drug interactions with standard-of-care chemotherapy (paclitaxel and carboplatin) provides a well-characterized pharmacokinetic framework for experimental design [4].

Pharmacokinetics Clinical trial Half-life Dose selection

Salt Form Differentiation: TFA Salt Offers Enhanced Solubility and Handling Characteristics Relative to Hydrochloride

CP-547632 TFA (trifluoroacetate salt, MW = 646.43) demonstrates superior solubility in DMSO compared to the hydrochloride salt form (MW = 568.86). The TFA salt achieves DMSO solubility of 150 mg/mL (232.04 mM) , whereas the hydrochloride salt exhibits lower solubility of 33.33-38.33 mg/mL (67.38 mM) in DMSO . This 4.5-fold increase in DMSO solubility facilitates the preparation of higher-concentration stock solutions, reducing the volume of DMSO required for in vitro experiments and minimizing potential solvent-related artifacts. Both salt forms retain identical biochemical potency (VEGFR-2 IC₅₀ = 11 nM; FGFR IC₅₀ = 9 nM) [1], confirming that the TFA counterion does not alter target engagement. For researchers requiring high-concentration stock solutions for cellular assays or in vivo formulation development, the TFA salt provides a clear handling advantage.

Salt form Solubility Formulation Handling

Validated Application Scenarios for CP-547632 TFA in Preclinical and Translational Research


Dual VEGFR-2/FGFR Pathway Inhibition in Angiogenesis-Focused Xenograft Studies

CP-547632 TFA is optimally suited for preclinical xenograft experiments that require simultaneous blockade of both VEGF- and FGF-driven angiogenesis. Its balanced potency against VEGFR-2 (IC₅₀ = 11 nM) and FGFR (IC₅₀ = 9 nM) ensures that compensatory upregulation of FGF signaling—commonly observed with selective VEGFR inhibitors—is mitigated [1]. The compound has demonstrated dose-dependent tumor growth inhibition of up to 85% in Colo-205, DLD-1, and MDA-MB-231 xenograft models at oral doses of 6.25-100 mg/kg/day [1]. A single 50 mg/kg oral dose sustains plasma concentrations >500 ng/mL for 12 hours, with VEGFR-2 phosphorylation in tumors inhibited with an EC₅₀ of 590 ng/mL [1].

Cellular VEGFR-2 Autophosphorylation Assays for Target Engagement and Dose-Response Characterization

For researchers quantifying VEGFR-2 target engagement in intact cells, CP-547632 TFA provides a well-validated tool with a defined cellular IC₅₀ of 6 nM for inhibiting VEGF-stimulated VEGFR-2 autophosphorylation in porcine aortic endothelial cells (1-1000 nM range, 1-hour exposure) [1]. This cellular potency is approximately 5- to 6.7-fold greater than that of Sunitinib or Sorafenib under comparable cellular conditions [2], allowing for more precise dose-response curves at lower compound concentrations and reducing the risk of off-target effects that may confound mechanistic interpretation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Clinically Benchmarkable Parameters

CP-547632 TFA offers a rare combination of robust preclinical PK/PD data coupled with clinical pharmacokinetic validation. Its 32-hour half-life and ability to achieve target-engaging plasma concentrations at ≥150 mg QD have been established in Phase I trials [1]. Preclinically, a single 50 mg/kg oral dose yields plasma levels >500 ng/mL for 12 hours and tumor VEGFR-2 phosphorylation EC₅₀ of 590 ng/mL [2]. This alignment of preclinical and clinical PK parameters makes CP-547632 TFA an exceptional tool for translational PK/PD modeling and for experiments that aim to bridge in vitro findings with clinically relevant exposure levels.

High-Concentration In Vitro Stock Solution Preparation for Combinatorial or High-Throughput Screens

The TFA salt form of CP-547632 offers a practical advantage over the hydrochloride salt for high-concentration stock solution preparation. With a DMSO solubility of 150 mg/mL (232.04 mM) compared to ~33-38 mg/mL for the hydrochloride salt [1], the TFA form requires 4.5-fold less DMSO volume to achieve the same molar concentration. This is particularly valuable for high-throughput screening campaigns, combination studies where multiple compounds must be added at high concentrations, or in vivo formulation development where minimizing organic solvent content is critical for animal welfare and data reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-547632 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.